4-Nitrophenyl 3-sulfanylpropanoate
Description
4-Nitrophenyl 3-sulfanylpropanoate is a nitrophenyl ester derivative featuring a sulfanyl (thiol) group on the propanoate chain. The nitro group at the para position enhances electrophilicity, making the compound reactive in nucleophilic substitution or transesterification reactions. This compound is likely utilized in organic synthesis as a thiolation agent or as a reactive intermediate in peptide/protecting group strategies.
Properties
CAS No. |
126167-38-2 |
|---|---|
Molecular Formula |
C9H9NO4S |
Molecular Weight |
227.24 g/mol |
IUPAC Name |
(4-nitrophenyl) 3-sulfanylpropanoate |
InChI |
InChI=1S/C9H9NO4S/c11-9(5-6-15)14-8-3-1-7(2-4-8)10(12)13/h1-4,15H,5-6H2 |
InChI Key |
RJOHLSFYBIEDMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CCS |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrophenyl 3-sulfanylpropanoate typically involves the esterification of 4-nitrophenol with 3-mercaptopropanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
Industrial production methods for 4-nitrophenyl 3-sulfanylpropanoate may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl 3-sulfanylpropanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation can be employed for the reduction of the nitro group.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Substituted nitrophenyl derivatives.
Scientific Research Applications
4-Nitrophenyl 3-sulfanylpropanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and substitution reactions.
Biology: Employed in enzyme assays to study the activity of esterases and other enzymes that catalyze the hydrolysis of ester bonds.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug that can be activated by specific enzymes.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other functionalized compounds.
Mechanism of Action
The mechanism of action of 4-nitrophenyl 3-sulfanylpropanoate involves its interaction with specific enzymes or chemical reagents. For example, in enzyme assays, the compound can be hydrolyzed by esterases to release 4-nitrophenol, which can be quantitatively measured. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Reactivity
The table below compares 4-nitrophenyl 3-sulfanylpropanoate with related nitrophenyl derivatives, emphasizing structural and functional differences:
Key Findings:
- Electrophilicity and Leaving Group Ability: The triflate group in 4-nitrophenyl trifluoromethanesulfonate is a highly reactive leaving group, making it ideal for SN2 reactions or palladium-catalyzed cross-couplings . In contrast, the sulfanyl group in 4-nitrophenyl 3-sulfanylpropanoate may act as a nucleophile or participate in redox reactions (e.g., disulfide formation). The nitro group in all compounds enhances electrophilicity, accelerating reactions at the ester or azide functionalities.
- Solubility and Stability: Carboxylic acid derivatives like 3-(4-hydroxy-3-nitrophenyl)propanoic acid exhibit higher aqueous solubility due to the ionizable carboxyl group, whereas esters (e.g., triflate or sulfanylpropanoate) are more lipophilic . Triflate esters are less stable under hydrolytic conditions compared to sulfanylpropanoates, owing to the triflate’s strong leaving group tendency .
- Synthetic Utility: Nitrophenyl azides () undergo photolysis to generate reactive intermediates like nitrenes, useful in photoaffinity labeling . The sulfanylpropanoate derivative, however, is better suited for thiol-ene click chemistry or as a protecting group in peptide synthesis.
Reaction Mechanisms and Intermediate Stability
- 4-Nitrophenyl Trifluoromethanesulfonate : The triflate group’s low basicity and high stability as a leaving group enable efficient substitution reactions, even with weak nucleophiles .
- 4-Nitrophenyl 3-Sulfanylpropanoate: The sulfanyl group may form transient thiolate intermediates under basic conditions, facilitating nucleophilic attacks or serving as a reducing agent.
- Nitrophenyl Azides : Photolysis generates aryl nitrenes, which can insert into C–H bonds or form azepines, as observed in studies on 3- and 4-nitrophenyl azides .
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